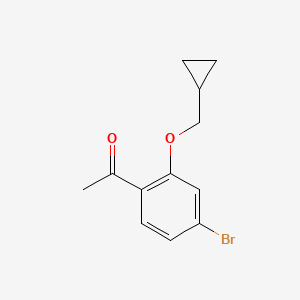

1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone

Description

Properties

IUPAC Name |

1-[4-bromo-2-(cyclopropylmethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-8(14)11-5-4-10(13)6-12(11)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSYRYRCGRQWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone, also known by its chemical identifier CID 81455869, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Formula : C12H13BrO2

- Molecular Weight : 271.14 g/mol

- CAS Number : 1548886-22-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the bromo and cyclopropyl groups enhances its binding affinity, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It could interact with specific receptors, altering signaling pathways that lead to physiological effects.

Biological Activities

Research has indicated a range of biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Antitumor Activity

Preliminary research suggests that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Neuroprotective Effects

Recent studies indicate potential neuroprotective effects, possibly through the modulation of oxidative stress and inflammation in neuronal cells. This suggests a role in neurodegenerative disease models.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : Showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

-

Antitumor Activity in Cell Lines :

- Objective : To evaluate cytotoxic effects on breast cancer cell lines.

- Findings : Induced a dose-dependent increase in apoptotic cells, with IC50 values indicating effective concentrations for therapeutic use.

-

Neuroprotection in Animal Models :

- Objective : To investigate protective effects against oxidative stress.

- Findings : Reduced markers of oxidative damage and inflammation in treated groups compared to controls.

Data Summary Table

Comparison with Similar Compounds

Key Findings and Implications

Steric and Electronic Effects : The cyclopropylmethoxy group in the target compound provides a balance between steric bulk and electron donation, enhancing metabolic stability compared to methoxy or hydroxy analogs .

Synthetic Utility : Bromine at the para position facilitates nucleophilic aromatic substitution, while the ortho-cyclopropylmethoxy group directs regioselectivity in cross-coupling reactions .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone can be logically divided into the following key steps:

- Step 1: Introduction of the cyclopropylmethoxy group at the ortho position of a bromophenyl ring.

- Step 2: Introduction of the ethanone (acetyl) group at the para position relative to the bromine substituent.

This approach often requires selective functional group transformations and protection/deprotection strategies to achieve regioselectivity and high yields.

Preparation of 4-Bromo-2-cyclopropylmethoxyphenyl Intermediate

Method: Nucleophilic Aromatic Substitution (SNAr) or Williamson Ether Synthesis

- Starting from 4-bromo-2-hydroxyacetophenone or 4-bromo-2-hydroxybenzaldehyde, the hydroxy group can be alkylated with cyclopropylmethyl bromide or chloride under basic conditions (e.g., potassium carbonate in acetone or DMF) to form the cyclopropylmethoxy substituent.

- This etherification step is typically performed under reflux conditions to ensure complete conversion.

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Cyclopropylmethyl bromide, K2CO3 | Acetone or DMF | Reflux (60-80°C) | 6-12 hours | 70-85 |

- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) improves yield and prevents side reactions.

- Purification is generally done by column chromatography or recrystallization.

Introduction of the Ethanone Group (Acetylation)

Method: Friedel-Crafts Acylation

- The acetyl group is introduced via Friedel-Crafts acylation of the 4-bromo-2-cyclopropylmethoxybenzene intermediate.

- Typical reagents include acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- The 4-bromo-2-cyclopropylmethoxybenzene is dissolved in anhydrous dichloromethane or chloroform.

- Aluminum chloride is added slowly at low temperature (0–5°C) to control the reaction rate.

- Acetyl chloride is then added dropwise, and the mixture is stirred at 0–5°C for 1–2 hours, followed by warming to room temperature for several hours.

- The reaction mixture is quenched with ice-cold water or dilute acid, and the organic layer is separated.

- The product is purified by extraction, washing, drying, and recrystallization.

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride, AlCl3 | Dichloromethane | 0–5°C initially, then RT | 3–6 hours | 60-80 |

- Strict control of temperature is crucial to avoid polyacylation or decomposition.

- Use of dry solvents and inert atmosphere enhances selectivity and yield.

Alternative One-Pot Strategy Using Bromination and Oxidation

Recent literature reports a one-pot synthesis of α-bromoketones from secondary alcohols using ammonium bromide and Oxone, which could be adapted to prepare α-bromoacetophenone derivatives with cyclopropylmethoxy substituents.

- Secondary alcohol precursors are treated with ammonium bromide and Oxone under mild conditions to afford α-bromoketones.

- This method offers operational simplicity and mild reaction conditions.

Reference Example:

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Secondary alcohol derivative | Ammonium bromide, Oxone | Acetonitrile | RT | 12-24 hours | 65-90 |

This approach provides a versatile route to α-bromoketones, which can be further functionalized to obtain the target compound.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents & Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Etherification | Williamson Ether Synthesis | Cyclopropylmethyl bromide, K2CO3, acetone | 70-85% | Reflux, anhydrous, inert atmosphere |

| Acetylation | Friedel-Crafts Acylation | Acetyl chloride, AlCl3, DCM, 0–5°C | 60-80% | Temperature control critical |

| One-pot α-bromoketone synthesis | Oxidation/Bromination | Ammonium bromide, Oxone, acetonitrile | 65-90% | Mild conditions, operationally simple |

Research Findings and Considerations

- Selectivity: The presence of the cyclopropylmethoxy group can influence regioselectivity during acylation due to its electron-donating effect, favoring para substitution relative to the bromine.

- Impurity Control: Avoiding solvents like acetonitrile in reduction steps prevents formation of unwanted impurities such as N-acetylated by-products, as noted in related patent literature.

- Yield Optimization: Use of dry solvents, inert atmosphere, and controlled addition of reagents improves yields and purity.

- Environmental and Safety: Use of Lewis acids and halogenated solvents requires careful handling and waste management.

Q & A

Q. What established synthetic routes are available for 1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves Friedel-Crafts acylation, where a brominated aromatic substrate reacts with an acyl chloride in the presence of a Lewis acid catalyst like AlCl₃ . For example, 2-bromobenzeneacetyl chloride was reacted with methoxy-substituted toluene in dry chloroform under anhydrous conditions, yielding 90% of the product after crystallization . Optimization strategies include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?

Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δ 7.10–8.04 ppm) and cyclopropylmethoxy groups (δ 3.88–4.40 ppm). Splitting patterns help confirm substitution positions .

- X-ray crystallography : Resolves ambiguities in stereochemistry; for example, C–C bond lengths (mean 0.009 Å) and torsion angles validate the structure .

- Elemental analysis : Matches calculated vs. observed C/H ratios (e.g., C: 59.04% calc. vs. 58.98% obs.) .

Prioritize crystallography for structural confirmation, followed by NMR for functional group validation.

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism in solution) or crystallographic disorder. Strategies include:

- SHELX refinement : Use SHELXL for high-resolution data to model disorder or thermal motion .

- Comparative analysis : Cross-validate NMR coupling constants with crystallographic torsion angles. For instance, a 9.5 Hz J-value in NMR should align with near-coplanar aromatic rings in the crystal .

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify conformational flexibility .

Q. What computational methods predict the reactivity of this compound in further synthetic applications?

Methodological Answer:

- DFT/Molecular Orbital Analysis : Calculate frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The electron-withdrawing bromine and cyclopropylmethoxy groups polarize the ketone, enhancing α-carbon reactivity .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) by simulating binding affinities of the bromine-substituted aromatic system .

- Reactivity Databases : Use PubChem data to compare with analogs (e.g., 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone) and predict substitution patterns .

Q. How do substituents (Br, cyclopropylmethoxy) influence biological activity in assay design?

Methodological Answer:

- Bromine : Enhances lipophilicity (logP ~3.7) and halogen bonding with target proteins, as seen in kinase inhibitors .

- Cyclopropylmethoxy : Introduces steric bulk, potentially improving metabolic stability compared to linear alkoxy groups .

Assay Design Tips : - Use SPR (Surface Plasmon Resonance) to quantify binding kinetics.

- Compare IC₅₀ values against analogs (e.g., 1-(3-Bromo-4-methoxyphenyl)ethanone) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.